Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate
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Description
Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H24N2O4S and its molecular weight is 412.5. The purity is usually 95%.
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Biological Activity
Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has a molecular weight of 412.5 g/mol and features a complex structure that includes a dihydropyridine core, which is known for its diverse biological activities. The presence of cyano and ethoxy groups enhances its reactivity and interaction with biological targets .
1. Antioxidant Activity
Research indicates that compounds with similar dihydropyridine structures exhibit significant antioxidant properties. These properties are essential in mitigating oxidative stress, which is linked to various diseases, including cardiovascular disorders and cancer. The antioxidant activity is often attributed to the ability of such compounds to scavenge free radicals and enhance cellular defense mechanisms.
2. Antimicrobial Activity
Preliminary studies suggest that derivatives of dihydropyridine compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
3. Antidiabetic Effects
Dihydropyridine derivatives are frequently investigated for their antidiabetic potential. They may influence glucose metabolism and insulin sensitivity, making them candidates for managing diabetes mellitus. Specific studies have documented the effects of similar compounds on reducing blood glucose levels in animal models .
The mechanisms through which this compound exerts its biological effects are multifaceted:
Calcium Channel Modulation
Many dihydropyridine derivatives act as calcium channel blockers, influencing cardiovascular function by modulating calcium influx in cardiac and smooth muscle cells. This action can lead to vasodilation and reduced blood pressure.
Enzyme Inhibition
The compound may inhibit specific enzymes linked to metabolic pathways, such as α-glucosidase or lipase, contributing to its antidiabetic activity. Inhibition of these enzymes can slow down carbohydrate absorption in the intestines .
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds:
Properties
IUPAC Name |
prop-2-enyl 5-cyano-6-(2-ethoxy-2-oxoethyl)sulfanyl-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-5-11-28-22(26)19-15(4)24-21(29-13-18(25)27-6-2)17(12-23)20(19)16-9-7-14(3)8-10-16/h5,7-10,20,24H,1,6,11,13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBYFPOPTOMPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(C=C2)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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